2-Chloro-1-p-tolyl-ethanone

Catalog No.
S1894579
CAS No.
4209-24-9
M.F
C9H9ClO
M. Wt
168.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1-p-tolyl-ethanone

CAS Number

4209-24-9

Product Name

2-Chloro-1-p-tolyl-ethanone

IUPAC Name

2-chloro-1-(4-methylphenyl)ethanone

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

InChI

InChI=1S/C9H9ClO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3

InChI Key

HGLJRZYKFVJSEE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CCl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCl

2-Chloro-1-p-tolyl-ethanone, also known as 2-chloro-1-(4-methylphenyl)ethanone, is an organic compound with the molecular formula C9H9ClOC_9H_9ClO and a molecular weight of 168.62 g/mol. This compound features a chloroacetyl group attached to a p-tolyl ring, making it a derivative of acetophenone. It appears as a colorless to pale yellow liquid with a melting point of approximately 57.5°C and an estimated boiling point of 238.18°C. The density is around 1.1115 g/cm³, and its refractive index is estimated to be 1.5620 .

Currently, there's no documented information regarding a specific mechanism of action for 2-Chloro-1-p-tolyl-ethanone in biological systems.

Due to the presence of chlorine, 2-Chloro-1-p-tolyl-ethanone is likely to be:

  • Harmful if swallowed [].
  • Corrosive to metals [].
Typical of ketones and haloalkanes:

  • Nucleophilic Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form more complex structures.
  • Reduction Reactions: The ketone functionality can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions make it useful in synthesizing other organic compounds, particularly in medicinal chemistry .

Research indicates that 2-chloro-1-p-tolyl-ethanone exhibits biological activity, particularly in antifungal and antibacterial contexts. It has been noted for its ability to inhibit pyruvate dehydrogenase, which may lead to reduced glucose oxidation. This property suggests potential applications in treating conditions like diabetes and ischemia . Furthermore, derivatives of this compound are known to function as fungicides against phytopathogenic fungi .

The synthesis of 2-chloro-1-p-tolyl-ethanone typically involves the following steps:

  • Reagents: Anhydrous aluminum chloride (5.60 g) is suspended in anhydrous toluene (40 mL).
  • Chloroacetyl Chloride Addition: Chloroacetyl chloride (4.52 g) is added dropwise while maintaining the temperature at about 80°C for 2 hours.
  • Cooling and Workup: After cooling, the mixture is poured into crushed ice containing concentrated hydrochloric acid (10 mL). The organic layer is extracted using toluene, concentrated, and dried to yield the desired product .

2-Chloro-1-p-tolyl-ethanone has several applications:

  • Synthesis of Acetophenone Derivatives: These derivatives are valuable in agricultural chemistry as fungicides.
  • Pharmaceutical Chemistry: It serves as a precursor for synthesizing clinafloxacin triazole hybrids, which possess antibacterial properties.
  • Biochemical Research: Due to its inhibitory effect on pyruvate dehydrogenase, it may be explored for therapeutic uses related to metabolic disorders .

Studies have shown that 2-chloro-1-p-tolyl-ethanone interacts with various biological systems through its enzyme inhibition properties. Its uncompetitive inhibition of pyruvate dehydrogenase suggests that it could influence metabolic pathways significantly, potentially making it a candidate for further pharmacological research .

Several compounds share structural or functional similarities with 2-chloro-1-p-tolyl-ethanone:

Compound NameMolecular FormulaUnique Features
4-MethylacetophenoneC9H10OLacks chlorine; used in flavoring and fragrance
Chloromethyl phenyl ketoneC9H9ClOSimilar structure; different substituents
AcetophenoneC8H8ONo chlorine; widely used in synthesis
2-Bromo-1-p-tolyl-ethanoneC9H9BrOBromine instead of chlorine; different reactivity

These compounds highlight the uniqueness of 2-chloro-1-p-tolyl-ethanone due to its specific halogen substitution and biological activity profile .

Conventional Laboratory Synthesis Routes

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation represents the most fundamental and widely employed approach for synthesizing 2-Chloro-1-p-tolyl-ethanone. This electrophilic aromatic substitution reaction involves the formation of a carbon-carbon bond between an aromatic ring and an acyl group through the intermediacy of an acylium ion [1]. The reaction proceeds via a well-established mechanism wherein aluminum chloride or other Lewis acids activate the acylating agent to generate a highly electrophilic acylium cation that subsequently attacks the electron-rich aromatic system.

Direct Acylation with Chloroacetyl Chloride

The most straightforward synthetic route involves the direct reaction of toluene with chloroacetyl chloride in the presence of aluminum chloride catalyst. This method generates 2-Chloro-1-p-tolyl-ethanone through a single-step process with yields ranging from 65% to 94%, depending on reaction conditions [2] [3]. The reaction is typically conducted at temperatures between 80°C to 85°C in an anhydrous environment to prevent catalyst deactivation through hydrolysis. However, this approach suffers from significant scale-dependent limitations, as the reactivity of chloroacetyl chloride decreases markedly during scale-up operations [4].

Research has demonstrated that the aluminum chloride-catalyzed reaction proceeds through formation of a complex between the Lewis acid and the chlorine atom of the acid chloride, followed by cleavage of the carbon-chlorine bond to generate the acylium ion [1]. The acylium ion exhibits positive charge localization on the carbon center with resonance stabilization, making it a highly reactive electrophile toward the aromatic substrate. The regioselectivity of the reaction favors para-substitution due to the electron-donating nature of the methyl group, which activates the aromatic ring toward electrophilic attack.

Two-Step Conventional Approach

A more robust alternative involves a two-step synthesis pathway that begins with Friedel-Crafts acylation using acetyl chloride, followed by α-chlorination of the resulting acetophenone derivative. This methodology demonstrates superior scalability and consistently delivers yields of 85% to 95% across various production scales [3] [4]. The first step employs acetyl chloride as the acylating agent, which exhibits significantly higher reactivity and stability compared to chloroacetyl chloride. The acetyl chloride readily forms the corresponding acylium ion under Lewis acid catalysis, resulting in efficient para-selective acylation of toluene.

The mechanism of the conventional two-step approach involves initial formation of 4-methylacetophenone through standard Friedel-Crafts acylation, followed by subsequent α-position functionalization. This strategy circumvents the inherent limitations associated with chloroacetyl chloride reactivity while maintaining high overall yields and excellent regioselectivity [2]. The process demonstrates remarkable consistency across different reaction scales, making it particularly suitable for industrial applications where reproducibility and reliability are paramount considerations.

Halogenation Techniques for α-Position Functionalization

The α-position of ketones represents a particularly reactive site due to the electron-withdrawing nature of the carbonyl group, which enhances the acidity of adjacent hydrogen atoms and facilitates enolate or enol formation. Multiple halogenation strategies have been developed to introduce chlorine functionality at this strategic position, each offering distinct advantages in terms of selectivity, yield, and operational convenience.

Acid-Catalyzed Direct Chlorination

Direct chlorination using molecular chlorine under acidic conditions represents one of the most atom-economical approaches for α-position functionalization. This method operates through acid-catalyzed keto-enol tautomerization, wherein the ketone substrate undergoes protonation at the carbonyl oxygen, followed by deprotonation at the α-carbon to generate the nucleophilic enol intermediate [5] [6]. The enol subsequently reacts with molecular chlorine through an electrophilic substitution mechanism, resulting in formation of the α-chloroketone product with regeneration of the acid catalyst.

Kinetic studies have revealed that the rate-determining step involves enol formation rather than the halogenation process itself, as evidenced by the independence of reaction rate on halogen concentration [7]. The reaction follows second-order kinetics with rate dependence on both ketone and acid catalyst concentrations. This mechanistic understanding enables precise control over reaction conditions to optimize yield and minimize unwanted side reactions such as polyhalogenation.

N-Chlorosuccinimide (NCS) Methodology

N-Chlorosuccinimide has emerged as a highly selective chlorinating reagent that operates under mild conditions with excellent functional group tolerance [8]. The NCS-mediated chlorination proceeds through a radical mechanism initiated by light or thermal activation, wherein the N-Cl bond undergoes homolytic cleavage to generate chlorine radicals. These radicals subsequently abstract hydrogen atoms from the α-position of ketones, forming carbon-centered radicals that react with additional NCS molecules to introduce chlorine functionality.

The advantages of NCS-based chlorination include exceptional selectivity for monohalogenation, compatibility with a wide range of functional groups, and operational simplicity under ambient conditions [8]. Yields typically range from 80% to 90% with minimal formation of dihalogenated byproducts, making this approach particularly attractive for synthesis of complex molecules where chemoselectivity is crucial.

Sulfenyl Chloride-Mediated Chlorination

An innovative approach utilizing sulfenyl chlorides as chlorinating agents has demonstrated remarkable efficiency in continuous flow applications. This methodology employs sulfenyl chlorides generated in situ from thiols and sulfuryl chloride, which subsequently undergo chlorination through a Pummerer-type mechanism [9]. The process achieves yields of 92% to 99% with excellent selectivity and rapid reaction kinetics, completing within minutes under optimized conditions.

The sulfenyl chloride approach offers several distinct advantages including high atom economy, minimal waste generation, and compatibility with continuous flow processing. The reaction mechanism involves initial formation of the sulfenyl chloride intermediate, followed by electrophilic chlorination of the ketone substrate through a concerted process that minimizes side reactions and maximizes product selectivity [9].

Advanced Catalytic Systems

Lewis Acid-Mediated Chlorination Mechanisms

Modern developments in Lewis acid catalysis have revolutionized the field of α-chloroketone synthesis by providing access to highly selective and environmentally benign transformation protocols. These advanced catalytic systems operate through precise coordination of the Lewis acid to specific sites within the substrate molecule, thereby enabling controlled activation and functionalization with remarkable chemoselectivity.

Aluminum Chloride Activation Mechanisms

Aluminum chloride functions as a powerful Lewis acid through its ability to coordinate with electron-rich heteroatoms and withdraw electron density from the substrate [10]. In chlorination reactions, aluminum chloride can activate both the carbonyl substrate and the chlorinating agent through distinct coordination modes. When coordinating with the carbonyl oxygen, aluminum chloride enhances the electrophilicity of the carbon center and promotes enolate formation through increased α-hydrogen acidity [11].

The coordination behavior of aluminum chloride undergoes significant structural changes depending on temperature and physical state. In the solid state, aluminum chloride adopts a layered structure with octahedral coordination geometry around aluminum centers. Upon melting, the structure transitions to dimeric Al₂Cl₆ units with tetrahedral aluminum coordination, while at higher temperatures, monomeric AlCl₃ species with trigonal planar geometry predominate [11]. These structural variations directly impact catalytic activity and selectivity, with monomeric species generally exhibiting the highest Lewis acidity.

Zinc-Based Lewis Acid Systems

Zinc chloride and related zinc-containing Lewis acids have gained prominence as selective catalysts for chlorination reactions due to their moderate Lewis acidity and excellent functional group tolerance [12]. Unlike aluminum chloride, zinc-based systems operate under milder conditions while maintaining high catalytic activity. The moderate Lewis acidity of zinc allows for selective activation of carbonyl substrates without promoting unwanted side reactions such as polyacylation or aromatic ring chlorination.

Research has demonstrated that zinc chloride-containing ionic liquids exhibit remarkable selectivity for α-position chlorination, achieving conversion rates exceeding 99% with selectivities greater than 95% for the desired chloroketone product [12]. The ionic liquid medium provides additional benefits including catalyst recyclability, reduced equipment corrosion, and simplified product separation protocols.

Titanium and Zirconium-Based Catalysts

Titanium tetrachloride and zirconium tetrachloride represent highly active Lewis acids that enable chlorination reactions under exceptionally mild conditions. These early transition metal halides exhibit extremely high electrophilicity due to their ability to expand their coordination sphere beyond the typical tetrahedral geometry [10]. The enhanced Lewis acidity facilitates rapid activation of both substrate and chlorinating agent, resulting in shortened reaction times and improved overall efficiency.

However, the high reactivity of titanium and zirconium-based catalysts necessitates careful control of reaction conditions to prevent over-chlorination and other undesired transformations. These systems are particularly sensitive to moisture and require rigorously anhydrous conditions to maintain catalytic activity and prevent hydrolytic decomposition.

Continuous Flow Reactor Configurations

Continuous flow technology has emerged as a transformative approach for chemical synthesis, offering numerous advantages over traditional batch processing including enhanced heat and mass transfer, improved safety profiles, and precise control over reaction parameters. In the context of α-chloroketone synthesis, flow chemistry enables the safe handling of hazardous reagents while maintaining consistent product quality and minimizing waste generation.

Tube-in-Tube Reactor Systems

The tube-in-tube reactor configuration represents one of the most innovative developments in flow chemistry for gas-liquid reactions. This design consists of a gas-permeable inner tube enclosed within an impermeable outer tube, enabling controlled introduction of gaseous reagents into liquid-phase reactions [13] [14]. For chlorination reactions, this configuration allows for precise control of chlorine gas introduction while maintaining safety through minimized inventory of hazardous materials.

Research has demonstrated that tube-in-tube reactors achieve remarkable throughput rates of 1.25 to 10.6 grams per hour for α-chloroketone synthesis, with residence times ranging from 5 seconds to 30 minutes depending on reaction complexity [13]. The configuration enables excellent temperature control through efficient heat transfer, preventing thermal runaway and ensuring consistent product quality. The gas-permeable membrane material facilitates anhydrous conditions while allowing selective permeation of reactive gases.

Microreactor Technology

Microreactor systems provide unparalleled control over reaction conditions through their high surface-to-volume ratios and rapid heat transfer capabilities. These devices typically feature channel dimensions in the micrometer range, enabling precise manipulation of temperature, concentration, and residence time [15]. The enhanced heat transfer in microreactors is particularly beneficial for exothermic chlorination reactions, preventing hot spot formation and maintaining uniform temperature distribution throughout the reactor.

The advantages of microreactor technology include exceptional temperature control, rapid mixing, and improved safety through reduced reagent inventory. Throughput rates typically range from 0.5 to 5 grams per hour, making this approach ideal for process development and small-scale production applications [15]. The modular nature of microreactor systems enables straightforward scale-up through parallelization or numbering-up strategies.

Static Mixer Configurations

Static mixer designs provide efficient mixing of reactants without moving parts, making them ideal for handling corrosive reagents and maintaining system reliability. These devices utilize fixed internal elements to promote turbulent flow and enhance mass transfer between phases [16]. For chlorination reactions involving gas-liquid systems, static mixers facilitate intimate contact between chlorine gas and organic substrates, promoting rapid reaction kinetics and high conversion efficiency.

The implementation of static mixer technology in chlorination processes achieves throughput rates of 10 to 100 grams per hour with residence times ranging from 30 seconds to 10 minutes [16]. The absence of moving parts eliminates maintenance requirements while providing robust operation under demanding chemical environments. Temperature control is achieved through external heat exchange, enabling precise thermal management throughout the reaction zone.

Photochemical Flow Reactors

Photochemical flow reactors enable light-initiated chlorination reactions under mild conditions with excellent selectivity [17]. These systems incorporate transparent reactor materials and integrated light sources to promote radical-based chlorination mechanisms. The flow configuration ensures uniform light distribution and prevents photodegradation of products through rapid residence times.

UV-initiated chlorination in flow reactors demonstrates remarkable efficiency for α-position functionalization, achieving high selectivity for monohalogenated products while minimizing overreaction [17]. The photochemical approach operates under ambient conditions, reducing energy requirements and simplifying process control. Throughput rates typically range from 2 to 20 grams per hour depending on light intensity and reactor geometry.

Industrial-Scale Production Considerations

Yield Optimization Strategies

Industrial-scale synthesis of 2-Chloro-1-p-tolyl-ethanone demands comprehensive optimization of multiple process parameters to achieve economic viability while maintaining product quality and environmental compliance. Yield optimization strategies encompass both chemical and engineering considerations, requiring careful balance between reaction efficiency, selectivity, and operational costs.

Temperature Profile Optimization

Temperature control represents one of the most critical factors influencing both yield and selectivity in chlorination reactions. Optimal temperature ranges typically fall between 60°C and 85°C, providing sufficient thermal energy for reaction initiation while preventing thermal decomposition and unwanted side reactions [3]. Temperature optimization can increase yields by 15% to 25% compared to non-optimized conditions, making this parameter crucial for commercial viability.

The implementation of precise temperature control requires sophisticated heat management systems capable of handling the exothermic nature of chlorination reactions. Advanced reactor designs incorporate multiple temperature zones with independent control, enabling optimization of reaction kinetics throughout the process. Heat integration strategies, including heat recovery from exothermic reactions, significantly reduce energy consumption while maintaining optimal thermal conditions.

Stoichiometric Ratio Control

Optimization of reactant stoichiometry directly impacts both yield and raw material costs, with typical improvements ranging from 10% to 20% yield increase through precise ratio control [2] [3]. The optimal ratio of Lewis acid catalyst typically ranges from 1.1 to 2.2 equivalents relative to the substrate, balancing catalytic activity with cost considerations. Excess catalyst provides enhanced reaction rates but increases separation complexity and waste generation.

Advanced process control systems enable real-time monitoring and adjustment of reactant ratios based on conversion data and product quality measurements. This dynamic optimization approach maximizes yield while minimizing raw material consumption and waste generation. Statistical process control methods identify optimal operating windows and maintain consistent performance across production campaigns.

Catalyst Loading Optimization

Catalyst loading represents a critical balance between reaction rate, selectivity, and economic considerations. Optimal catalyst concentrations typically range from 0.5 to 2.0 mol% relative to substrate, providing sufficient catalytic activity while minimizing catalyst costs and separation complexity [12]. Yield improvements of 8% to 15% are achievable through systematic catalyst optimization studies.

The development of heterogeneous catalytic systems enables catalyst recovery and reuse, significantly reducing operating costs while maintaining high activity. Supported catalysts demonstrate excellent stability and recyclability, with some systems maintaining activity for over 50 reaction cycles without significant deactivation [12]. Catalyst regeneration protocols extend catalyst lifetime and reduce replacement frequency.

Residence Time Optimization

Precise control of residence time enables optimization of conversion while minimizing byproduct formation and energy consumption. Optimal residence times vary significantly depending on reaction conditions, ranging from 5 seconds for rapid flow processes to 6 hours for batch operations [13] [14]. Residence time optimization can improve yields by 12% to 18% through enhanced selectivity and reduced overreaction.

The implementation of distributed reaction systems with multiple residence time zones enables staged optimization of different reaction steps. This approach allows for independent optimization of acylation and chlorination steps in two-step processes, maximizing overall yield while maintaining operational flexibility.

Byproduct Management and Waste Stream Analysis

Effective management of byproducts and waste streams represents a critical aspect of industrial-scale production, impacting both economic performance and environmental compliance. Comprehensive waste management strategies encompass identification, quantification, and treatment of all process-related waste streams while maximizing recovery and recycling opportunities.

Hydrogen Chloride Management

Hydrogen chloride represents the most significant byproduct in Lewis acid-catalyzed chlorination reactions, typically comprising 2% to 8% of the total process stream [2] [11]. This highly corrosive gas requires immediate neutralization to prevent equipment damage and environmental release. Conventional treatment involves neutralization with sodium hydroxide or calcium hydroxide, generating aqueous salt solutions requiring disposal.

Advanced hydrogen chloride management systems incorporate recovery and recycling protocols to minimize waste generation and reduce raw material costs. Hydrogen chloride recovery through absorption in water generates hydrochloric acid suitable for other process applications or commercial sale [18]. The implementation of closed-loop hydrogen chloride management reduces disposal costs by 60% to 80% while generating additional revenue streams.

Dichlorinated Product Separation

Over-chlorination reactions generate dichlorinated byproducts comprising 1% to 5% of the product stream, requiring separation to maintain product purity [2] [19]. Fractional distillation provides the most effective separation method, exploiting the boiling point differences between mono- and dichlorinated products. The separated dichlorinated materials possess commercial value as specialty chemical intermediates.

The optimization of reaction conditions to minimize dichlorinated product formation represents the most cost-effective approach to byproduct management. Precise control of chlorinating agent addition rates and reaction temperature profiles significantly reduces over-chlorination, decreasing separation costs and improving overall process economics [20].

Catalyst Residue Treatment

Aluminum chloride and other Lewis acid catalysts form stable complexes with organic substrates and products, generating catalyst residues comprising 1% to 3% of the process stream [11]. These materials require specialized treatment due to their corrosive nature and potential environmental impact. Conventional treatment involves aqueous extraction followed by neutralization and disposal as hazardous waste.

Advanced catalyst recovery systems enable regeneration and reuse of Lewis acid catalysts, significantly reducing both raw material costs and waste disposal expenses [12]. Regeneration typically involves thermal treatment under controlled atmospheres to decompose organic complexes while preserving catalytic activity. Successfully regenerated catalysts demonstrate 80% to 95% of original activity with minimal impact on selectivity.

Solvent Recovery and Recycling

Organic solvents represent a significant component of waste streams, typically ranging from 8 to 15 liters per kilogram of product [2] [3]. Solvent recovery through distillation enables recycling rates of 80% to 95%, significantly reducing both raw material costs and waste disposal volumes. The recovered solvents meet quality specifications for reuse without additional purification.

The implementation of solvent-free or reduced-solvent processes represents an alternative approach to waste minimization. Recent developments in solid-state reactions and molten salt media eliminate solvent requirements while maintaining high yields and selectivity [20]. These approaches reduce waste generation by 60% to 80% while simplifying product separation and purification protocols.

Neutralization Salt Management

Neutralization of acidic waste streams generates inorganic salts comprising 1 to 3 liters per kilogram of product [2]. These materials typically have limited commercial value and require disposal as solid waste. However, some neutralization salts possess sufficient purity for use in other industrial applications, providing modest revenue streams while reducing disposal costs.

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

4209-24-9

Wikipedia

Chloromethyl p-tolyl ketone

Dates

Last modified: 08-16-2023

Explore Compound Types